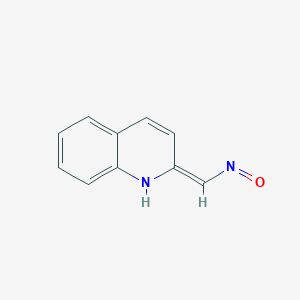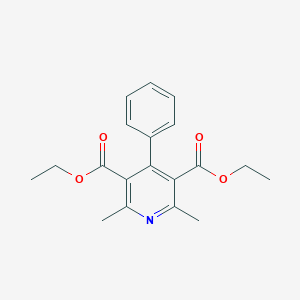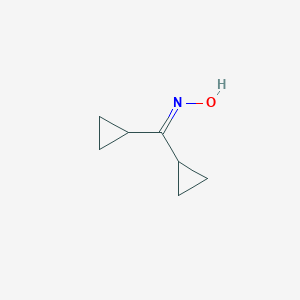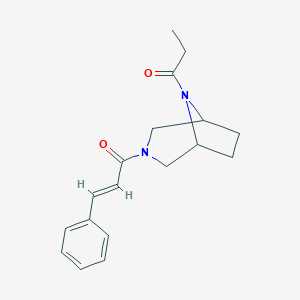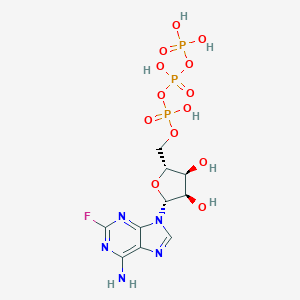
2-Fluoro-ATP
Overview
Description
2-Fluoro-adenosine-5’-triphosphate (2-Fluoro-ATP) is a fluorinated analogue of adenosine-5’-triphosphate (ATP) This compound is particularly significant in biochemical and pharmaceutical research due to its ability to act as a substrate for various ATP-dependent enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-ATP typically involves the fluorination of adenosine-5’-triphosphate. One common method is the enzymatic synthesis, where nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts. This method is efficient and can be applied to a wide range of nucleotide products .
Industrial Production Methods: Industrial production of this compound often employs a modular enzymatic cascade synthesis. This method allows for the conversion of nucleosides to nucleoside-5’-triphosphates in a one-pot process, making it suitable for large-scale production . The process is sustainable and can achieve high conversion rates for both natural and modified nucleotides.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-ATP undergoes various biochemical reactions, including phosphorylation, hydrolysis, and transferase reactions. It serves as a substrate for enzymes such as kinases, synthetases, and hydrolases .
Common Reagents and Conditions:
Phosphorylation: Typically involves nucleoside kinases and adenosine triphosphate as phosphate donors.
Hydrolysis: Catalyzed by hydrolases under physiological conditions.
Transferase Reactions: Involves transferases that utilize ATP as a cofactor.
Major Products: The major products formed from these reactions include phosphorylated intermediates and hydrolyzed products such as adenosine diphosphate and adenosine monophosphate .
Scientific Research Applications
2-Fluoro-ATP is widely used in scientific research due to its unique properties:
Mechanism of Action
2-Fluoro-ATP exerts its effects by acting as a substrate for ATP-dependent enzymes. The fluorine atom at the 2-position of the adenine ring enhances its binding affinity and specificity for these enzymes. This modification allows for the detailed study of enzyme mechanisms and interactions using NMR spectroscopy . The compound is particularly useful in identifying inhibitors and activators of enzymatic reactions .
Comparison with Similar Compounds
2’-Fluoro-adenosine-5’-triphosphate: Another fluorinated ATP analogue, but with the fluorine atom at the 2’-position.
2-Fluoro-arabinofuranosyl-adenine-5’-triphosphate: A fluorinated analogue with a modified sugar moiety.
Uniqueness: 2-Fluoro-ATP is unique due to its universal applicability as a substrate for ATP-dependent enzymes. Unlike other fluorinated analogues, it is suitable for a wide range of enzymatic reactions, making it a versatile tool in biochemical and pharmaceutical research .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOKUWLZUXUBCO-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164197 | |
| Record name | 2-Fluoro-ATP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-62-2 | |
| Record name | 2-Fluoro-ATP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-ATP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



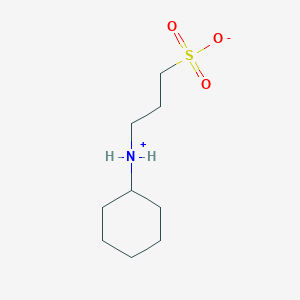
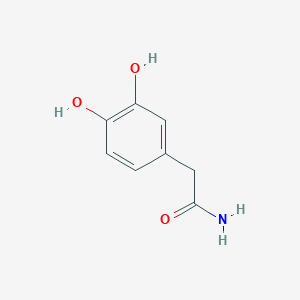
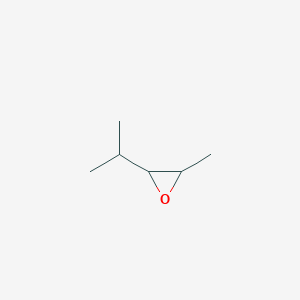
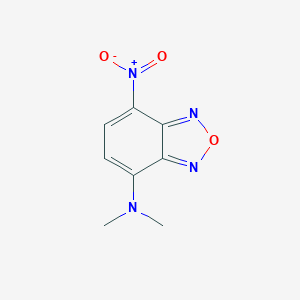
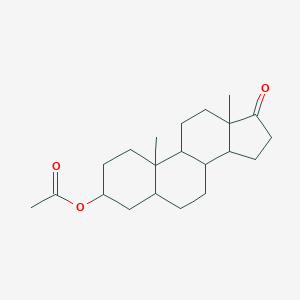
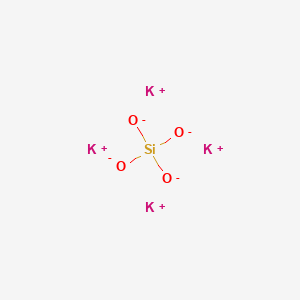
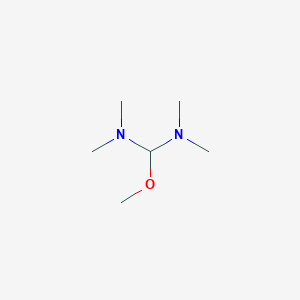
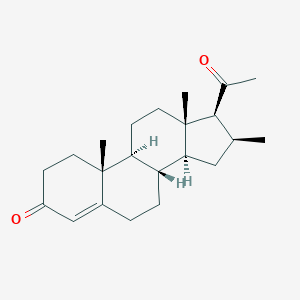
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
